molecular formula C17H14F3NO4S2 B2856915 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034257-56-0

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2856915
CAS RN: 2034257-56-0
M. Wt: 417.42
InChI Key: GORAUOBDZJNDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . Sulfonamides have a sulfur atom bonded to an oxygen atom and an amine group, and they are known for their antibacterial properties .


Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The exact reactions that this compound can undergo would depend on its specific structure and the conditions under which it is reacted.

Scientific Research Applications

Inhibitors of Biological Pathways

Kynurenine 3-Hydroxylase Inhibition

Research on benzenesulfonamide derivatives has highlighted their role as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme is part of the kynurenine pathway, which is involved in the metabolism of tryptophan in mammals. Inhibitors such as these can block the pathway, which has implications for studying neurological disorders and diseases characterized by excessive activation of the kynurenine pathway (Röver et al., 1997).

Anticancer and Antiviral Agents

Anticancer and Anti-HCV Activities

Novel derivatives have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The studies revealed significant activity against these conditions, highlighting the therapeutic potential of these compounds in treating inflammation, pain, oxidative stress, cancer, and hepatitis C virus infection (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Carbonic Anhydrase Inhibition for Glaucoma

A series of benzenesulfonamide derivatives has been investigated for their inhibition of carbonic anhydrase, an enzyme involved in fluid secretion and pH balance in various tissues. Some of these derivatives have shown potent inhibitory activity and have been suggested as candidates for treating conditions like glaucoma by lowering intraocular pressure (Nocentini et al., 2016).

Novel Drug Scaffolds

Progesterone Receptor Antagonists

Development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives has introduced a new class of nonsteroidal progesterone receptor antagonists. These compounds play key roles in various physiological systems and have potential clinical applications in treating diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).

Future Directions

The future directions for research on a compound would depend on its properties and potential applications. For instance, if this compound shows promising antibacterial activity, future research could focus on optimizing its structure to improve its effectiveness and reduce any side effects .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S2/c18-17(19,20)25-11-5-7-12(8-6-11)27(23,24)21-9-15(22)14-10-26-16-4-2-1-3-13(14)16/h1-8,10,15,21-22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORAUOBDZJNDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

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